molecular formula C5H6O2S B2916553 2,5-Dihydrothiophene-3-carboxylic acid CAS No. 98508-62-4

2,5-Dihydrothiophene-3-carboxylic acid

Cat. No.: B2916553
CAS No.: 98508-62-4
M. Wt: 130.16
InChI Key: QCPFMZCGPRVIQQ-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene-3-carboxylic acid is a cyclic, unsaturated sulfone containing a carboxylic acid functional group. It is a valuable precursor in organic synthesis, primarily due to its role as a stable precursor to 1,3-butadiene-2-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydrothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of multicomponent reactions, such as the Ugi-3CR reaction, which involves the reaction of homocysteine, isonitrile, and ketone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound’s stability and role as a precursor in organic synthesis suggest that scalable synthetic routes, such as those involving multicomponent reactions, could be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,5-Dihydrothiophene-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various thiophene derivatives, which are important in the development of organic semiconductors and other electronic materials.

    Biology: Thiophene derivatives have shown potential as biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound’s derivatives are used in the development of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and dental anesthetics.

    Industry: Thiophene-based compounds are utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2,5-Dihydrothiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential in the development of anesthetics . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrothiophene: Another dihydrothiophene derivative with similar properties and applications.

    Thiophene: A parent compound of dihydrothiophene derivatives, widely used in organic synthesis and materials science.

Uniqueness

2,5-Dihydrothiophene-3-carboxylic acid is unique due to its stability and versatility as a precursor in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Biological Activity

2,5-Dihydrothiophene-3-carboxylic acid is a notable compound in the realm of organic chemistry, particularly for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reduction of thiophene derivatives or the application of Diels-Alder reactions. The structural formula can be represented as follows:

C5H6O2S\text{C}_5\text{H}_6\text{O}_2\text{S}

This compound features a five-membered ring containing sulfur and a carboxylic acid functional group, which is crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain esters derived from this compound act as specific inhibitors against Plasmodium falciparum, the malaria-causing agent .

CompoundActivityTarget
ADHT-3-carboxylic acidAntimicrobialPlasmodium falciparum
2-Amino-4,5-dihydrothiophene derivativesMicrobicide and fungicideVarious pathogens

2. Anticancer Activity

The anticancer potential of this compound has been explored through various derivatives. In vitro studies have demonstrated that these compounds can reduce cell viability in cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon carcinoma). For example, certain thieno[2,3-d]pyrimidine derivatives derived from this compound have shown promising anticancer activity .

CompoundCell LineViability Reduction (%)
ADHT derivativeA54964%
Benzofurane-ADHT hybridHCT-116Significant

3. Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Compounds containing this structure have been tested for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that some derivatives possess high radical scavenging abilities comparable to established antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Compound A88.6%
Compound B87.7%

Case Studies

Case Study 1: Anticancer Activity Evaluation
In one study, a series of 5-oxopyrrolidine derivatives were synthesized from this compound. The compounds were evaluated against A549 cells using an MTT assay. The results highlighted that certain substitutions significantly enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various dihydrothiophene derivatives against multidrug-resistant Staphylococcus aureus. The study found that some compounds exhibited selective antimicrobial activity, suggesting potential for development into therapeutic agents against resistant strains .

Properties

IUPAC Name

2,5-dihydrothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFMZCGPRVIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98508-62-4
Record name 2,5-dihydrothiophene-3-carboxylic acid
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